Cas no 2680804-25-3 (benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate)

benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680804-25-3
- benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate
- EN300-28292490
- benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate
-
- インチ: 1S/C19H24N2O2/c1-16(12-20)13-21(14-17-8-4-2-5-9-17)19(22)23-15-18-10-6-3-7-11-18/h2-4,6-7,10-11,16-17H,5,8-9,13-15H2,1H3
- InChIKey: GJXDOELSMWTKKV-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(CC(C#N)C)CC1CC=CCC1)=O
計算された属性
- せいみつぶんしりょう: 312.183778013g/mol
- どういたいしつりょう: 312.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 53.3Ų
benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28292490-0.25g |
benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |
2680804-25-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28292490-1.0g |
benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |
2680804-25-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28292490-10g |
benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |
2680804-25-3 | 10g |
$5221.0 | 2023-09-08 | ||
Enamine | EN300-28292490-5.0g |
benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |
2680804-25-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28292490-0.05g |
benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |
2680804-25-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28292490-1g |
benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |
2680804-25-3 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28292490-5g |
benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |
2680804-25-3 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28292490-2.5g |
benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |
2680804-25-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28292490-10.0g |
benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |
2680804-25-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28292490-0.1g |
benzyl N-(2-cyano-2-methylethyl)-N-[(cyclohex-3-en-1-yl)methyl]carbamate |
2680804-25-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 |
benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamateに関する追加情報
Benzyl N-(2-Cyano-2-Methylethyl)-N-(Cyclohex-3-En-1-Yl)methylcarbamate (CAS No. 2680804-25-3)
Benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate (CAS No. 2680804-25-3) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a benzyl group, a cyano group, and a cyclohexenyl moiety. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
The benzyl group in this compound is a common substituent in organic chemistry, known for its aromatic stability and ability to participate in various reactions. The presence of the cyano group adds a strong electron-withdrawing effect, which can influence the compound's reactivity and stability. The cyclohexenyl moiety introduces a degree of unsaturation, which can be exploited in synthetic transformations to form new carbon-carbon bonds or to introduce additional functional groups.
Recent studies have explored the potential of benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate as an intermediate in the synthesis of pharmaceuticals. For instance, researchers at the University of California, Los Angeles (UCLA) have reported the use of this compound in the development of novel antiviral agents. The unique combination of functional groups in this molecule allows for the precise control of stereochemistry and regioselectivity during synthesis, which is crucial for the production of bioactive compounds with high efficacy and low toxicity.
In addition to its applications in pharmaceuticals, benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate has also been investigated for its potential use in materials science. A study published in the Journal of Materials Chemistry A highlighted the compound's ability to form stable complexes with metal ions, which can be utilized in the development of advanced materials with enhanced mechanical and thermal properties. These materials have potential applications in areas such as catalysis, electronics, and energy storage.
The synthesis of benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of benzyl chloride with an amine derivative followed by subsequent functionalization steps to introduce the cyano and cyclohexenyl groups. Advances in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.
From a safety perspective, benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate is generally considered safe when handled under appropriate laboratory conditions. However, like many organic compounds, it should be stored and used with proper precautions to avoid exposure to skin or inhalation. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe use.
In conclusion, benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate (CAS No. 2680804-25-3) is a versatile organic compound with a wide range of potential applications. Its unique structural features make it an attractive intermediate for the synthesis of pharmaceuticals and advanced materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern chemistry and related fields.
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